molecular formula C22H14 B1218775 Dibenz[a,j]anthracene CAS No. 224-41-9

Dibenz[a,j]anthracene

Cat. No.: B1218775
CAS No.: 224-41-9
M. Wt: 278.3 g/mol
InChI Key: KLIHYVJAYWCEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz[a,j]anthracene (DB[a,j]A) is a polycyclic aromatic hydrocarbon (PAH) that is composed of two fused benzene rings. DB[a,j]A is a member of a larger class of PAHs known as the ‘dibenz[a,j]anthracenes’, which are known to be carcinogenic and mutagenic in nature. DB[a,j]A is a persistent organic pollutant (POP) that is found in the environment, and it is known to have a variety of toxic effects on humans and other organisms.

Scientific Research Applications

Synthesis and Applications in Optoelectronics Dibenz[a,j]anthracene has been utilized in the synthesis of fluorescent macrocycles, which are compounds with a circular structure. Researchers synthesized several macrocycles based on 1,3-butadiyne-bridged this compound subunits. These macrocycles demonstrated the formation of J-aggregates in thin films and in concentrated solid solutions. They exhibited significant photophysical properties like red-shifting, enhanced absorption intensities, and high luminescence quantum efficiency. Such properties suggest their potential use in various optoelectronic devices (Chan et al., 2009).

Bioremediation of Environmental Pollutants Dibenz[a,h]Anthracene, a variant of this compound, has been the subject of research in environmental bioremediation. Studies have highlighted its classification as a probable human carcinogen and the need for effective bioremediation strategies. Research has focused on bacteria, fungi, and plant-mediated remediation, with suggestions for the most competent and cost-effective methods to remove this compound from the environment, such as using biosurfactant-enriched bacterial consortia (Vasudevan et al., 2018).

Thermal and Optoelectronic Properties Another aspect of this compound research involves its thermal and optoelectronic properties. Studies on derivatives like dibenz[a,c]anthracene have shown that they possess characteristics suitable for semiconductors. They exhibit reversibility of solid and liquid phases, higher decomposition temperatures, and blue-shifted UV-Vis absorption and emission. These properties indicate their suitability for use in stable electronic devices (Hanif et al., 2013).

Mechanism of Action

Target of Action

Dibenz[a,j]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA within cells . It interacts with DNA, leading to mutations and potentially causing cancer .

Mode of Action

The compound’s mode of action involves metabolic conversion to oxides and dihydrodiols , which are then oxidized to diol epoxides . These diol epoxides react with DNA, inducing mutations . This process is common to PAHs and is the primary mechanism by which they cause cancer in both humans and experimental animals .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic conversion of the compound to reactive intermediates that can bind to DNA

Pharmacokinetics

As a pah, it is known to have low water solubility and low volatility . This means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of mutations in DNA . These mutations can lead to uncontrolled cell growth and the development of cancer. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans .

Action Environment

The action of this compound is influenced by environmental factors. It is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust . On a personal level, it is produced with high-temperature cooking like frying, grilling, broiling, roasting, and baking, but also when cigarette smoking or marijuana smoking . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The International Agency for Research on Cancer (IARC) has classified Dibenz[a,j]anthracene as possibly carcinogenic to humans, grouped into IARC group 2B . It is primarily found in gasoline exhaust, tobacco smoke, coal tar, soot, and certain food products, especially smoked and barbecued foods .

Future Directions

The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . PAHs have emerged as highly promising materials for diverse applications in optoelectronics, sensing, and energy conversion . While linearly ring-fused PAHs (acenes) exhibit intriguing potential for applications such as field-effect transistors and singlet exciton fission, their practical utilization has been impeded by their inherent instability . Substantial efforts have thus been directed toward exploring two-dimensional or angularly fused PAHs .

Biochemical Analysis

Biochemical Properties

Dibenz[a,j]anthracene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It is metabolically converted to oxides and dihydrodiols, which are then oxidized to diol epoxides . These diol epoxides can react with DNA, leading to mutations and potentially causing cancer . The enzymes involved in these metabolic conversions include cytochrome P450 enzymes, which facilitate the oxidation of this compound to its reactive intermediates .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It is known to be genotoxic, causing DNA damage and gene mutations in both bacterial and mammalian cell systems . The compound intercalates into DNA, leading to mutations and disruptions in cell function . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to reactive intermediates that can bind to DNA and other biomolecules. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which can covalently bind to DNA, leading to the formation of DNA adducts . These DNA adducts can cause mutations and initiate carcinogenesis . Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Over time, this compound can degrade into other compounds, potentially altering its impact on cellular function . Long-term studies have shown that this compound can induce persistent DNA damage and mutations, contributing to its carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies have shown that this compound can induce mammary carcinomas in mice when administered at high doses over an extended period . The threshold for toxic effects may vary depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound to form reactive intermediates, such as diol epoxides . These intermediates can further react with DNA and other biomolecules, leading to mutations and carcinogenesis . The metabolic pathways of this compound also involve the formation of phenols and other metabolites, which can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Once inside the body, this compound can be transported to various tissues, where it can accumulate and exert its effects .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound can intercalate into DNA within the nucleus, leading to the formation of DNA adducts and mutations . Additionally, this compound can interact with various cellular organelles, such as mitochondria and endoplasmic reticulum, potentially affecting their function and contributing to its carcinogenic effects .

Properties

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHYVJAYWCEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074811
Record name Dibenz[a,j]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224-41-9
Record name Dibenz[a,j]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(aj)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz[a,j]anthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenz[a,j]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[a,j]anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZ(A,J)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M477C74UCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz[a,j]anthracene
Reactant of Route 2
Dibenz[a,j]anthracene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dibenz[a,j]anthracene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dibenz[a,j]anthracene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dibenz[a,j]anthracene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dibenz[a,j]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.